molecular formula C28H27F4N7O3S B10856936 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

Cat. No.: B10856936
M. Wt: 617.6 g/mol
InChI Key: JJJTWAPHLDVONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NCGC00138783 (TFA) involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions. Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis involves the use of organic solvents and purification techniques such as chromatography .

Chemical Reactions Analysis

NCGC00138783 (TFA) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

NCGC00138783 (TFA) exerts its effects by directly blocking the interaction between CD47 and SIRPα. CD47 is a membrane receptor glycoprotein that plays a critical role in self-recognition by interacting with SIRPα on myeloid cells. This interaction inhibits phagocytosis by macrophages. By blocking this interaction, NCGC00138783 (TFA) promotes the activation of macrophage phagocytosis, thereby enhancing the immune response against tumor cells .

Comparison with Similar Compounds

NCGC00138783 (TFA) is unique in its high selectivity and potency in targeting the CD47/SIRPα axis. Similar compounds include:

These compounds share similar mechanisms of action but differ in their binding affinities and specific interactions with the CD47/SIRPα axis.

Properties

Molecular Formula

C28H27F4N7O3S

Molecular Weight

617.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C26H26FN7OS.C2HF3O2/c1-4-22(25(35)28-18-11-9-17(27)10-12-18)36-26-29-21-8-6-5-7-20(21)24-30-23(33-34(24)26)14-13-19-15(2)31-32-16(19)3;3-2(4,5)1(6)7/h5-12,22H,4,13-14H2,1-3H3,(H,28,35)(H,31,32);(H,6,7)

InChI Key

JJJTWAPHLDVONC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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